molecular formula C15H21NO3S B2842110 N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide CAS No. 2034334-35-3

N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide

Cat. No.: B2842110
CAS No.: 2034334-35-3
M. Wt: 295.4
InChI Key: PVPBBDUZQVBVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxythian-4-yl)methyl]-2-phenoxyacetamide (CAS 2034334-35-3) is a synthetic organic compound with the molecular formula C 15 H 21 NO 3 S and a molecular weight of 295.40 g/mol. This molecule features a unique structure combining a phenoxyacetamide moiety with a 4-methoxythiane ring system, making it a valuable intermediate for chemical synthesis and drug discovery research. Its structural characteristics suggest potential applications in the development of novel pharmacologically active agents or as a building block in organic and medicinal chemistry projects. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-18-15(7-9-20-10-8-15)12-16-14(17)11-19-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBBDUZQVBVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiopyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The methoxy group is then introduced via methylation reactions. The phenoxyacetamide moiety is synthesized separately and then coupled with the tetrahydrothiopyran derivative under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with several acetamide derivatives (Table 1). Key differences include:

  • Substituent diversity: Unlike simpler 2-phenoxyacetamides (e.g., compound 12 in ), the thianylmethyl group introduces a sulfur atom and a six-membered ring, which may enhance lipophilicity and alter metabolic stability .
  • Electronic effects : The methoxy group on the thian ring is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro, sulfonyl) in compounds like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), which exhibit distinct reactivity .

Table 1: Structural Comparison of Selected Acetamides

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-[(4-Methoxythian-4-yl)methyl]-2-phenoxyacetamide 4-methoxythianylmethyl, phenoxy C₁₅H₁₉NO₃S 293.38 N/A
2-(4-Methoxyphenoxy)acetamide (Compound 12) 4-methoxyphenoxy C₉H₁₁NO₃ 181.19
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro, nitro, methylsulfonyl C₉H₉ClN₂O₅S 292.70
Methoxyacetylfentanyl Piperidinyl, phenyl, methoxyacetyl C₂₂H₂₈N₂O₂ 360.47

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends Reference
This compound Not reported Predicted moderate N/A
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported Low (hydrophobic groups)
2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide (Gf) 93–94 Moderate
Structural and Functional Insights
  • Hydrogen Bonding: The phenoxy oxygen and acetamide carbonyl provide hydrogen-bonding sites, critical for MAO-A inhibition () and observed in sulfonamide derivatives () .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step route:

Formation of the thiane ring : React 4-methoxythiane with methylating agents under anhydrous conditions (e.g., using NaH in DMF at 0–5°C) to introduce the methyl group at the 4-position .

Acetamide coupling : Condense the methyl-thiane intermediate with 2-phenoxyacetic acid using coupling reagents like EDC/HOBt in dichloromethane at room temperature .

  • Critical Conditions :
  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates.
  • Temperature control during methylation prevents ring-opening side reactions.
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), thiane methylene (δ ~2.5–3.0 ppm), and aromatic protons (δ ~6.8–7.4 ppm) .
  • 2D NMR (HSQC, HMBC) : Resolves connectivity between the thiane ring and acetamide moiety .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to confirm purity (>98%) and detect impurities .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?

  • Methodological Answer :

  • Assay Standardization : Compare studies for variables like cell lines (e.g., HEK293 vs. HeLa), compound concentrations (µM vs. nM), and incubation times .
  • Structural Analog Analysis : Benchmark against derivatives (e.g., fluorinated or chlorinated analogs) to identify activity trends. For example, electron-withdrawing groups (e.g., -Cl) may enhance antimicrobial potency but reduce solubility .
  • Meta-Analysis Tools : Use platforms like RevMan or R to pool data and assess heterogeneity via I² statistics .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., CYP450 enzymes). Key residues (e.g., Phe120 in CYP3A4) may form π-π interactions with the phenoxy group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Calculate binding free energy via MM-PBSA .
  • QSAR Modeling : Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors to correlate structure with activity .

Q. How should researchers design experiments to evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • In Vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • In Vivo Studies : Administer orally (10 mg/kg) to rodents and collect plasma for LC-MS analysis. Calculate AUC, Cₘₐₓ, and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.